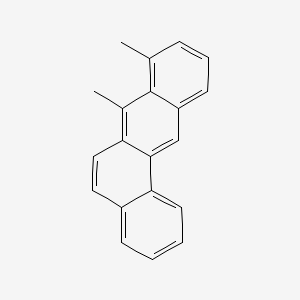

7,8-Dimethylbenz(a)anthracene

Description

Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) as Environmental Carcinogens

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of two or more fused aromatic rings. nih.gov They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials. nih.gov Natural sources include volcanic eruptions and forest fires, while human activities such as the burning of fossil fuels, industrial processes, and even certain cooking methods contribute significantly to their environmental presence. nih.govmdpi.com

The health risks associated with PAHs are substantial, as many are recognized for their carcinogenic, mutagenic, and teratogenic properties. mdpi.com The United States Environmental Protection Agency (US-EPA) has classified sixteen PAHs as priority pollutants due to their detrimental effects on human health and the environment. mdpi.com Exposure to PAHs has been linked to an increased risk of various cancers, including those of the lung, bladder, and skin. mdpi.comaacrjournals.org The carcinogenicity of a PAH is often linked to its molecular structure, with those containing at least four fused rings generally considered to be of higher concern. mdpi.com

Significance of 7,12-Dimethylbenz(a)anthracene as a Model Carcinogen

Within the vast family of PAHs, 7,12-Dimethylbenz(a)anthracene (DMBA) stands out as a powerful and widely utilized laboratory carcinogen. researchgate.netwikipedia.org Its significance lies in its ability to reliably and potently induce tumors in a variety of animal models, making it an invaluable tool for studying the mechanisms of chemical carcinogenesis. researchgate.netmdpi.com

DMBA serves as a classic tumor initiator, meaning it can cause irreversible genetic damage that predisposes a cell to malignant transformation. wikipedia.org In many experimental setups, its application is followed by a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to accelerate tumor development. wikipedia.org This two-stage carcinogenesis model allows researchers to dissect the distinct molecular events of initiation and promotion.

The utility of DMBA extends across various cancer types. It is frequently used to induce mammary tumors in rats, providing a model that shares similarities with human breast cancer. mdpi.comscielo.briiarjournals.org Additionally, it is employed in studies of skin, ovarian, and oral carcinogenesis. mdpi.comunirioja.es The consistent and organ-specific carcinogenic effects of DMBA have made it a cornerstone for investigating the genetic and molecular pathways that are altered during cancer development. researchgate.net For instance, studies on DMBA-induced cancers have revealed the overexpression of key regulatory proteins like the aryl hydrocarbon receptor (AhR), c-Myc, and cyclin D1, as well as the activation of signaling pathways such as NF-κB. researchgate.net

Historical Perspectives on 7,12-Dimethylbenz(a)anthracene Research

The recognition of the carcinogenic properties of certain chemicals dates back to the 18th century, with Percivall Pott's observations of scrotal cancer in chimney sweeps exposed to soot. worldscientific.com This laid the groundwork for the field of chemical carcinogenesis. The synthesis and subsequent investigation of specific PAHs in the 20th century marked a significant leap forward.

A pivotal moment in the history of DMBA research occurred in 1961, when Charles Brenton Huggins successfully induced mammary cancer in Sprague-Dawley rats using DMBA, establishing the first rat model of DMBA-induced mammary cancer. iiarjournals.org This breakthrough provided a reproducible and controllable system to study breast cancer, a model that remains relevant today. scielo.briiarjournals.org

Early research focused on understanding how DMBA exerts its carcinogenic effects. It was discovered that DMBA, like many other PAHs, is a procarcinogen, meaning it requires metabolic activation within the body to become the ultimate carcinogen. nih.gov This activation process, primarily carried out by the cytochrome P450 enzyme system, converts DMBA into highly reactive metabolites, such as diol-epoxides, that can bind to DNA. acs.orgoncotarget.com The formation of these DMBA-DNA adducts is a critical step in the initiation of cancer, as they can lead to mutations if not properly repaired. researchgate.netnih.gov

Over the decades, research on DMBA has evolved from simply inducing tumors to dissecting the intricate molecular mechanisms at play. Studies have identified the specific DNA bases that DMBA adducts target, with research showing extensive binding to both adenine (B156593) and guanine (B1146940) residues. nih.gov Furthermore, investigations into the metabolic pathways have revealed the roles of specific enzymes, such as cytochrome P450 1A1 and 1B1, in the bioactivation of DMBA. acs.org

The historical and ongoing research with DMBA has been fundamental to our understanding of how environmental chemicals can cause cancer. It continues to be a vital tool in the development of new cancer prevention and treatment strategies.

Table of Research Findings on DMBA-Induced Carcinogenesis

| Research Area | Key Findings | References |

| Model Systems | Widely used to induce mammary, skin, and ovarian tumors in animal models. | mdpi.com |

| The DMBA-induced rat mammary cancer model closely mimics human breast cancer. | scielo.br | |

| Mechanism of Action | Acts as a tumor initiator by forming DNA adducts. | wikipedia.org |

| Requires metabolic activation by cytochrome P450 enzymes to become carcinogenic. | acs.orgoncotarget.com | |

| The ultimate carcinogenic metabolites are diol-epoxides. | acs.org | |

| DMBA-DNA adducts primarily involve guanine and adenine residues. | nih.gov | |

| Molecular Pathways | Induces overexpression of AhR, c-Myc, and cyclin D1. | researchgate.net |

| Activates the NF-κB signaling pathway. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

604-81-9 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

7,8-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-13-6-5-8-16-12-19-17(14(2)20(13)16)11-10-15-7-3-4-9-18(15)19/h3-12H,1-2H3 |

InChI Key |

VKXBZRGZQZQJJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C3C=CC4=CC=CC=C4C3=CC2=CC=C1)C |

Origin of Product |

United States |

Metabolic Activation and Biotransformation Pathways of 7,12 Dimethylbenz a Anthracene

Enzymatic Systems Involved in 7,12-Dimethylbenz(a)anthracene Metabolism

The metabolic fate of 7,12-dimethylbenz(a)anthracene is orchestrated by a cohort of enzymes that catalyze its conversion into a variety of metabolites. These enzymatic systems are crucial in determining the balance between detoxification and bioactivation pathways.

Role of Cytochrome P450 Monooxygenases (CYPs)

The initial and rate-limiting step in the metabolism of DMBA is its oxidation by the cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov These heme-containing enzymes introduce an oxygen atom into the DMBA molecule, leading to the formation of reactive epoxide intermediates. Several CYP isoforms have been implicated in DMBA metabolism, with a particular emphasis on the CYP1 family. nih.gov

Within the CYP1 family, CYP1A1 and CYP1B1 are the principal enzymes responsible for the metabolic activation of DMBA. nih.govnih.gov These enzymes exhibit distinct stereoselectivity in the oxidation of DMBA, leading to the formation of different diastereomeric diol epoxides, which are considered the ultimate carcinogenic metabolites of DMBA.

Studies have shown that CYP1B1 is primarily responsible for the initial epoxidation of DMBA at the 3,4-position, forming DMBA-3,4-epoxide. researchgate.net This intermediate is then hydrolyzed to DMBA-3,4-dihydrodiol. Subsequent epoxidation of this dihydrodiol is catalyzed by both CYP1A1 and CYP1B1. Research indicates that CYP1A1 preferentially converts DMBA-3,4-diol to the anti-diol epoxide (anti-DMBA-3,4-diol-1,2-epoxide), while CYP1B1 is primarily responsible for the formation of the syn-diol epoxide (syn-DMBA-3,4-diol-1,2-epoxide). nih.govnih.gov The formation of these diol epoxides is a critical step in the carcinogenic activity of DMBA, as these reactive molecules can form stable adducts with DNA. nih.gov The differential roles of CYP1A1 and CYP1B1 highlight the enzymatic specificity that governs the production of specific ultimate carcinogens.

The expression of CYP1A1 and CYP1B1 is not static and can be significantly induced by exposure to various xenobiotics, including DMBA itself. semanticscholar.org This induction is mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. pnas.org Upon binding to ligands such as DMBA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1. pnas.org This leads to an increased transcription of these genes and subsequently higher levels of the corresponding enzymes.

This auto-induction mechanism creates a positive feedback loop, where exposure to DMBA enhances its own metabolism. The induction of CYP enzymes can have a dual effect: it can accelerate the detoxification of DMBA by producing more polar and excretable metabolites, but it can also increase the rate of formation of the ultimate carcinogenic diol epoxides. The balance between these two outcomes is a critical determinant of individual susceptibility to DMBA-induced carcinogenesis. The induction of CYP1A1 and CYP1B1 has been observed in various tissues, including the liver, lung, and skin, which are known target sites for DMBA carcinogenicity. nih.gov

Contribution of Epoxide Hydrolases (EPHX1/mEH) in Metabolite Formation

Following the initial epoxidation of DMBA by CYPs, the resulting arene oxides can undergo further enzymatic transformation. Microsomal epoxide hydrolase (mEH or EPHX1) plays a pivotal role in this process by catalyzing the hydrolysis of the epoxide ring to form trans-dihydrodiols. researchgate.netresearchgate.net This reaction is a crucial step in the primary bioactivation pathway of DMBA. nih.gov

Specifically, mEH converts the DMBA-3,4-epoxide, formed by CYP1B1, into DMBA-3,4-dihydrodiol. nih.gov This dihydrodiol is the precursor for the formation of the ultimate carcinogenic diol epoxides. nih.gov The involvement of mEH is therefore essential for the progression of DMBA through its major carcinogenic pathway. Studies using mEH-null mice have demonstrated a significant resistance to DMBA-induced toxicity and tumorigenesis, underscoring the critical role of this enzyme in the bioactivation process. nih.gov While epoxide hydrolysis is often considered a detoxification step for some xenobiotics, in the case of DMBA, it is a necessary step for the formation of the proximate carcinogen, the DMBA-3,4-dihydrodiol.

Involvement of Sulfotransferases in Methyl-Hydroxylated Derivative Activation

In addition to ring oxidation, the metabolism of DMBA can also occur at its methyl groups, leading to the formation of hydroxymethyl derivatives such as 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz(a)anthracene (12-OHM-7-MBA). These metabolites can undergo further activation through sulfation, a reaction catalyzed by sulfotransferases (SULTs).

Research has shown that human liver cytosols can catalyze the 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent bioactivation of these methyl-hydroxylated DMBA derivatives. This activation is predominantly catalyzed by dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-SULT). The resulting sulfate (B86663) esters are unstable and can spontaneously break down to form reactive benzylic carbocations that can bind to DNA. This pathway represents an alternative mechanism of DMBA bioactivation that is independent of the formation of diol epoxides.

Other Metabolic Enzymes and Conjugation Pathways

Beyond the primary activation pathways, DMBA and its metabolites can undergo various conjugation reactions, which are generally considered detoxification mechanisms that facilitate their excretion from the body. These Phase II reactions involve the addition of endogenous polar molecules to the xenobiotic.

One significant conjugation pathway is the formation of glutathione (B108866) (GSH) conjugates. nih.govnih.gov This reaction, often catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of GSH on electrophilic intermediates, such as the epoxides of DMBA. This process effectively neutralizes the reactive metabolites and prevents them from interacting with cellular macromolecules like DNA.

Another important conjugation pathway is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). Phenolic metabolites of DMBA can be conjugated with glucuronic acid, forming water-soluble glucuronides that are readily excreted. Studies in hamster embryo cells have shown that the formation of glucuronic acid conjugates of DMBA phenols is a major metabolic pathway.

Interactive Data Tables

Major Enzymes in DMBA Metabolism

| Enzyme Class | Specific Enzyme(s) | Role in DMBA Metabolism | Key Metabolites Formed |

| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation and formation of epoxides | DMBA-3,4-epoxide, anti-DMBA-3,4-diol-1,2-epoxide, syn-DMBA-3,4-diol-1,2-epoxide |

| Epoxide Hydrolase | mEH (EPHX1) | Hydrolysis of epoxides to dihydrodiols | DMBA-3,4-dihydrodiol |

| Sulfotransferase | DHEA-SULT | Activation of hydroxymethyl derivatives | Sulfate esters of hydroxymethyl-DMBA |

| Glutathione S-Transferase | Various GSTs | Detoxification via conjugation with glutathione | DMBA-glutathione conjugates |

| UDP-Glucuronosyltransferase | Various UGTs | Detoxification via conjugation with glucuronic acid | DMBA-phenol glucuronides |

Key Metabolites of 7,12-Dimethylbenz(a)anthracene

| Metabolite | Precursor | Forming Enzyme(s) | Biological Significance |

| DMBA-3,4-epoxide | 7,12-Dimethylbenz(a)anthracene | CYP1B1 | Reactive intermediate |

| DMBA-3,4-dihydrodiol | DMBA-3,4-epoxide | mEH (EPHX1) | Proximate carcinogen |

| anti-DMBA-3,4-diol-1,2-epoxide | DMBA-3,4-dihydrodiol | CYP1A1 | Ultimate carcinogen |

| syn-DMBA-3,4-diol-1,2-epoxide | DMBA-3,4-dihydrodiol | CYP1B1 | Ultimate carcinogen |

| 7-hydroxymethyl-12-methylbenz(a)anthracene | 7,12-Dimethylbenz(a)anthracene | CYPs | Can be further activated by SULTs |

| Sulfate esters of hydroxymethyl-DMBA | Hydroxymethyl-DMBA derivatives | DHEA-SULT | Form reactive carbocations |

| DMBA-glutathione conjugates | DMBA epoxides | GSTs | Detoxified, excretable products |

| DMBA-phenol glucuronides | DMBA phenols | UGTs | Detoxified, excretable products |

Identification and Characterization of 7,12-Dimethylbenz(a)anthracene Metabolites

The biotransformation of 7,12-dimethylbenz(a)anthracene (DMBA) results in a diverse array of metabolites. The identification and characterization of these products have been crucial in understanding the mechanisms by which DMBA exerts its biological effects. The primary metabolic pathways involve oxidation at both the aromatic ring and the methyl groups, mediated largely by cytochrome P450 enzymes.

Bay-Region Diol Epoxide Metabolites

A critical pathway in the metabolic activation of DMBA leads to the formation of bay-region diol epoxides. This process is initiated by the enzymatic conversion of DMBA to a trans-dihydrodiol. Subsequent epoxidation of this diol creates a highly reactive diol-epoxide.

Research has shown that the DMBA-trans-3,4-diol is a major metabolite of DMBA. nih.gov This diol is a precursor to the ultimate carcinogenic form, the DMBA-3,4-diol-1,2-epoxide. oup.com The formation of a trans-dihydrodiol is considered a necessary step in the metabolic pathway that leads to DNA binding. nih.gov The inhibition of epoxide hydrase, an enzyme involved in this pathway, has been shown to decrease the binding of DMBA to DNA, further supporting the role of a diol-epoxide intermediate. nih.gov Studies investigating the tumor-initiating and mutagenic activities of various DMBA derivatives have suggested the importance of a 'bay region' diol-epoxide in its carcinogenic and mutagenic effects. nih.gov The major DMBA-DNA adducts found in various tissues are those resulting from the reaction of a DMBA bay-region diol-epoxide. nih.gov

Two stereoisomeric diol-epoxides are thought to be involved in the binding of DMBA to DNA. nih.gov The formation of these reactive metabolites is a key event, as they are capable of forming covalent adducts with cellular macromolecules like DNA.

Hydroxymethyl-7,12-Dimethylbenz(a)anthracene Derivatives

Metabolism of DMBA also occurs at the methyl groups, leading to the formation of hydroxymethyl derivatives. These metabolites can undergo further biotransformation. The primary hydroxymethyl derivatives identified are 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene. nih.govoup.com Additionally, 7,12-dihydroxymethylbenz[a]anthracene has also been identified as a metabolite. nih.gov

The table below summarizes the key hydroxymethyl derivatives of DMBA.

| Metabolite Name | Abbreviation |

| 7-Hydroxymethyl-12-methylbenz[a]anthracene | 7-OHM-12-MBA |

| 12-Hydroxymethyl-7-methylbenz[a]anthracene | 12-OHM-7-MBA |

| 7,12-Dihydroxymethylbenz[a]anthracene | 7,12-diOHMBA |

Phenolic Metabolites

Phenolic metabolites are another class of compounds formed during the enzymatic oxidation of DMBA. These monohydroxylated derivatives are considered electrophilic species capable of covalently binding to DNA. nih.gov Despite their potential role in carcinogenesis, information regarding these metabolites has been limited due to their chemical instability. nih.gov

A method involving the methylation of phenolic products to their more stable methyl ether derivatives has allowed for their isolation and identification. nih.gov Through this technique, in vitro incubations of DMBA with rat liver microsomes have led to the identification of 3-hydroxy-DMBA, 4-hydroxy-DMBA, and 8-hydroxy-DMBA. nih.gov Studies have also indicated the formation of phenols at the 2, 3, and 4 positions of the aromatic ring. nih.gov

The identified phenolic metabolites of DMBA are listed in the table below.

| Metabolite Name | Position of Hydroxylation |

| 2-Hydroxy-DMBA | 2 |

| 3-Hydroxy-DMBA | 3 |

| 4-Hydroxy-DMBA | 4 |

| 8-Hydroxy-DMBA | 8 |

| 9-Hydroxy-DMBA | 9 |

| 10-Hydroxy-DMBA | 10 |

Depurinating Adduct Precursors

The metabolic activation of DMBA can lead to the formation of DNA adducts, which are covalent attachments of DMBA metabolites to DNA. These adducts can be stable or can lead to the loss of a purine (B94841) base (depurination), creating an apurinic site in the DNA. One-electron oxidation has been identified as a predominant mechanism for the activation of DMBA, leading to the formation of both stable and depurinating DNA adducts. nih.gov The primary precursors to these adducts are the reactive metabolites of DMBA, particularly the bay-region diol epoxides. nih.gov The formation of these adducts is considered a critical event in the initiation of mutagenesis and carcinogenesis. nih.govresearchgate.net

Alternative Activation Mechanisms: Photo-irradiation

Besides metabolic activation, DMBA can be activated by photo-irradiation, leading to the formation of genotoxic products through pathways distinct from enzymatic metabolism.

Photochemical Generation of Genotoxic Products

Exposure of DMBA to light can convert it into several photoproducts that are capable of damaging DNA. dntb.gov.uaresearchgate.net This phototoxicity has been observed in various cell types. researchgate.net Photo-irradiation of DMBA in the presence of DNA results in the formation of multiple DNA adducts, suggesting a direct mechanism of genotoxicity. dntb.gov.uaresearchgate.net

The profile of DNA adducts formed through photo-irradiation is different from that produced by the metabolic activation of DMBA by liver microsomes. dntb.gov.uaresearchgate.net This indicates that photo-activation leads to genotoxicity through distinct chemical intermediates and mechanisms. researchgate.net

The following table lists some of the identified photoproducts of DMBA. dntb.gov.ua

| Photoproduct Name |

| Benz[a]anthracene-7,12-dione |

| 7-Hydroxy-12-keto-7-methylbenz[a]anthracene |

| 7,12-Epidioxy-7,12-dihydro-DMBA |

| 7-Hydroxymethyl-12-methylbenz[a]anthracene |

| 12-Hydroxymethyl-7-methylbenz[a]anthracene |

Distinct DNA Adduct Profiles from Photo-activation vs. Microsomal Metabolism

The genotoxicity of 7,12-dimethylbenz(a)anthracene is largely attributed to the formation of covalent DNA adducts, which can lead to mutations if not properly repaired. The specific nature of these adducts, however, differs significantly depending on the mode of activation: microsomal enzymatic reactions or photo-activation.

Microsomal metabolism, primarily mediated by cytochrome P450 enzymes, is the most extensively studied pathway for DMBA activation. This process involves the formation of highly reactive bay-region diol epoxides. Research has identified several key DNA adducts resulting from this pathway. The primary targets for adduction are the N7 position of guanine (B1146940) and adenine (B156593). Specifically, major adducts are formed from the reaction of the anti-dihydrodiolepoxide of DMBA with deoxyguanosine (dGuo) and the syn-dihydrodiolepoxide with both deoxyguanosine and deoxyadenosine (B7792050) (dAdo). nih.gov Further characterization has identified these adducts as 7-methylbenz[a]anthracene (B135024) (MBA)-12-CH2-N7-adenine and 7-MBA-12-CH2-N7-guanine.

In contrast, the activation of DMBA by light, particularly UVA radiation, generates a different array of reactive species and, consequently, a distinct profile of DNA adducts. Current time information in Salt Lake City, UT, US.nih.gov Photo-irradiation of DMBA leads to the formation of several photoproducts, including benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, and 7,12-epidioxy-7,12-dihydro-DMBA. Current time information in Salt Lake City, UT, US.nih.gov While the precise structures of all resulting DNA adducts are not as exhaustively characterized as those from microsomal metabolism, studies confirm that the profiles are different. Current time information in Salt Lake City, UT, US.nih.gov It is suggested that reactive intermediates, potentially derived from the oxidation of hydroxymethyl groups to aldehydes (e.g., 7-CHO-12-MBA or 12-CHO-7-MBA), are responsible for binding to DNA. Current time information in Salt Lake City, UT, US. The comparison of DNA adduct profiles from photo-irradiated DMBA with those from microsomal metabolism clearly indicates that two different genotoxic pathways are at play. Current time information in Salt Lake City, UT, US.nih.gov

Table 1: Comparison of DNA Adduct Formation from Photo-activation vs. Microsomal Metabolism of 7,12-Dimethylbenz(a)anthracene

| Activation Pathway | Key Reactive Intermediates | Major DNA Adducts Identified |

|---|

| Microsomal Metabolism | Bay-region diol epoxides (anti- and syn-isomers) | - anti-DMBA-dihydrodiolepoxide-deoxyguanosine

Interspecies and Inter-organ Variability in 7,12-Dimethylbenz(a)anthracene Metabolism

The metabolic handling of 7,12-dimethylbenz(a)anthracene is not uniform across different animal species or even within various organs of the same organism. This variability in metabolic capacity has profound implications for the compound's organ-specific toxicity and carcinogenicity.

Differential Metabolic Capacity Across Animal Models and Tissues

Significant differences in the rate and profile of DMBA metabolism have been observed across various animal models. For instance, studies in Sprague-Dawley rats have revealed sex-dependent differences in hepatic metabolism, with intact females exhibiting a higher rate of total metabolite formation compared to males. nih.gov Interestingly, a comparison of rat strains with varying susceptibility to DMBA-induced mammary cancer (Wistar/Furth, Copenhagen, and Fischer 344) showed no significant differences in the metabolism of DMBA or the formation of DNA adducts within the mammary epithelial cells themselves. nih.gov This suggests that the genetic determinants of susceptibility in these strains may influence later stages of carcinogenesis rather than the initial metabolic activation. nih.gov

A comparative study between equine and canine mammary stem/progenitor cells, from species with notably different incidences of mammary cancer, found that while both were capable of metabolizing DMBA and forming DNA adducts, their cellular responses diverged significantly. nih.govnih.gov Equine cells tended to undergo apoptosis following DNA damage, whereas canine cells were more inclined towards DNA repair. nih.govnih.gov In aquatic species like the rainbow trout, the metabolic profile also differs, with a notable formation of glucuronide and sulfate conjugates of DMBA metabolites. nih.gov

Furthermore, the choice of experimental system can influence the observed metabolic profile. Studies comparing DMBA metabolism in intact perfused rat livers versus liver microsomal preparations have demonstrated clear differences in the major metabolites produced. nih.gov The perfused liver, representing a more physiologically relevant system, yielded a higher proportion of polar metabolites like trans-5,6- and trans-10,11-dihydrodiols, while microsomal incubations produced more trans-8,9-dihydrodiol and hydroxymethyl derivatives. nih.gov

Implications for Organ-Specific Carcinogenesis and Toxicity

The differential metabolism of DMBA across various organs is a key determinant of its organ-specific carcinogenic and toxic effects. The liver, being the primary site of xenobiotic metabolism, exhibits a high capacity for DMBA biotransformation. bmrat.org However, it is not always the primary target for tumor induction. bmrat.org Studies in mice have shown that DMBA can induce tumors in a variety of tissues, including the mammary gland, lung, lymphoid tissue, stomach, and skin, with the target organ often being dose-dependent. usp.br

The concept of target organ activation is crucial. For example, the immunotoxicity of DMBA in mice has been shown to be organ-specific. The mechanism of toxicity in the spleen involves metabolic activation by microsomal epoxide hydrolase (mEH), leading to the formation of metabolites like DMBA-3,4-diol. nih.govjst.go.jpsemanticscholar.org This mechanism appears to be distinct from that causing toxicity in the thymus. nih.govjst.go.jpsemanticscholar.org

Table 2: Interspecies and Inter-organ Variability in 7,12-Dimethylbenz(a)anthracene Metabolism

| Species/Model | Tissue/Organ | Key Findings on Metabolic Differences |

|---|---|---|

| Sprague-Dawley Rat | Liver | Females exhibit a higher rate of metabolite formation than males. nih.gov |

| Wistar/Furth, Copenhagen, Fischer 344 Rats | Mammary Epithelial Cells | No significant difference in DMBA metabolism or DNA adduct formation despite varying cancer susceptibility. nih.gov |

| Equine vs. Canine | Mammary Stem/Progenitor Cells | Both metabolize DMBA, but equine cells favor apoptosis while canine cells favor DNA repair in response to damage. nih.govnih.gov |

| Rainbow Trout | Liver | Significant formation of glucuronide and sulfate conjugates. nih.gov |

| Mouse | Spleen vs. Thymus | Spleen immunotoxicity is dependent on microsomal epoxide hydrolase (mEH), a mechanism different from that in the thymus. nih.govjst.go.jpsemanticscholar.org |

| Rat | Liver vs. Mammary Gland | At low doses, higher DNA adduct formation in mammary cells; at high doses, higher in the liver. nih.gov |

| Rat | Perfused Liver vs. Liver Microsomes | Different major metabolites are produced, highlighting the influence of the experimental system. nih.gov |

Molecular Mechanisms of Dna Damage and Genotoxicity Induced by 7,12 Dimethylbenz a Anthracene

DNA Adduct Formation by 7,12-Dimethylbenz(a)anthracene Metabolites

Metabolic activation of DMBA by enzymes such as cytochrome P450 produces highly reactive metabolites, primarily diol epoxides. fabad.org.trresearchgate.net These electrophilic intermediates react with nucleophilic sites on DNA bases to form covalent adducts, a critical event in the initiation of carcinogenesis. fabad.org.trnih.govresearchgate.net The primary ultimate carcinogenic metabolites are the DMBA-3,4-dihydrodiol 1,2-epoxides (DMBADEs). researchgate.net Other metabolites, such as those resulting from hydroxylation of the methyl groups (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene), can also be activated to form diol epoxides that bind to DNA. nih.govnih.gov

DMBA metabolites form two main types of DNA adducts: stable and depurinating adducts. oup.comnih.gov

Stable Adducts: These are formed when reactive metabolites, such as dihydrodiol epoxides, covalently bind to the exocyclic amino groups of purine (B94841) bases (adenine and guanine). oup.comnih.gov These adducts remain in the DNA structure unless they are removed by cellular DNA repair mechanisms. nih.gov The predominant stable adducts are formed by the reaction of both syn- and anti-DMBADE with deoxyadenosine (B7792050) or deoxyguanosine. oup.com

Depurinating Adducts: These unstable adducts are formed when metabolites react with sites on the purine bases that weaken the N-glycosidic bond connecting the base to the deoxyribose sugar. nih.gov Key sites for this reaction are the N-7 of guanine (B1146940) and the N-3 or N-7 of adenine (B156593). nih.gov This destabilization leads to the spontaneous cleavage of the bond and the release of the adducted base, leaving behind an apurinic (AP) site in the DNA backbone. oup.comnih.gov In rat mammary glands, depurinating adducts, formed via radical cations, can constitute a significant portion of the total adducts detected. nih.gov

| Adduct Type | Formation Mechanism | DNA Base Interaction | Consequence |

| Stable | Covalent binding of dihydrodiol epoxides | Exocyclic amino groups of adenine and guanosine | Distorts DNA helix; persists unless repaired |

| Depurinating | Reaction of radical cations or other metabolites | N-7 of guanine, N-3 or N-7 of adenine | Destabilizes and cleaves the glycosidic bond, creating an apurinic (AP) site |

The reactive metabolites of DMBA exhibit specificity in their binding to DNA bases.

Depurinating Adducts: These adducts are primarily formed through the binding of DMBA radical cations at the N-7 position of guanine and adenine. nih.govnih.gov Specifically, DMBA has been shown to bind at the 12-methyl group to the N-7 of adenine (7-methylbenz[a]anthracene (MBA)-12-CH2-N7Ade) and the N-7 of guanine (7-MBA-12-CH2-N7Gua). nih.gov

Stable Adducts: The dihydrodiol epoxides of DMBA react extensively with the exocyclic amino groups of both deoxyadenosine (dA) and deoxyguanosine (dG). researchgate.netnih.gov This is a characteristic feature of non-planar polycyclic aromatic hydrocarbons like DMBA. researchgate.net Studies in mouse skin have identified adducts resulting from the reaction of bay-region anti-dihydrodiol epoxide with deoxyguanosine and deoxyadenosine, as well as a syn-dihydrodiol epoxide with deoxyadenosine. nih.gov The high reactivity with deoxyadenosine residues is a notable feature of DMBA. nih.govpnas.org

The specific structure of the DMBA metabolite dictates the type and location of the DNA adduct formed.

Diol Epoxides: The stereochemistry of the diol epoxide (e.g., syn vs. anti) influences its reactivity and the specific adducts formed. For instance, in mouse skin, the syn-dihydrodiol-epoxide:deoxyadenosine-adduct was found to increase with the dose of DMBA. nih.gov Both syn- and anti-DMBADE isomers react with dA and dG to form the major stable adducts. oup.com

Hydroxymethyl Metabolites: Metabolism at the methyl groups produces metabolites like 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). This metabolite can undergo further activation to a diol epoxide, which then forms its own characteristic DNA adducts, distinct from those of the parent DMBA diol epoxide. nih.govnih.gov

Radical Cations: One-electron oxidation of DMBA leads to the formation of a reactive radical cation. oup.com This pathway is predominantly responsible for the formation of unstable, depurinating adducts that bind to the N-7 positions of adenine and guanine. nih.gov

Genotoxic Effects of 7,12-Dimethylbenz(a)anthracene

The formation of DNA adducts by DMBA initiates a cascade of genotoxic events, including damage at the chromosomal level and the induction of specific gene mutations. nih.gov

DMBA is a potent clastogen, capable of inducing significant chromosomal damage. Exposure to DMBA has been shown to increase the frequency of chromosomal aberrations and the formation of micronuclei in the bone marrow of experimental animals. nih.govresearchgate.netathmsi.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their increased frequency is a sensitive indicator of genotoxic damage. researchgate.net The genotoxic effects of DMBA's metabolites, such as the diol epoxide, can lead to these structural and numerical chromosomal abnormalities. researchgate.netnih.gov

Analysis of the specific types and patterns of mutations induced by DMBA provides insight into the mechanisms by which its DNA adducts lead to permanent genetic alterations. Studies using transgenic mouse models have characterized the mutational spectrum of DMBA in target genes like lacI and ras.

In the skin of DMBA-treated mice, a significant increase in mutant frequency is observed. nih.gov Sequence analysis of these mutations reveals a distinct pattern compared to spontaneous mutations. While spontaneous mutations are often G:C→A:T transitions, the DMBA-induced spectrum is dominated by A:T→T:A transversions. nih.gov This specific type of mutation is consistent with the formation of bulky adducts at adenine residues, which can cause DNA polymerases to misinsert a thymine during replication. pnas.orgnih.gov These A:T→T:A transversions have been frequently identified in critical codons of ras proto-oncogenes in DMBA-induced tumors, suggesting they are a key early event in DMBA-mediated carcinogenesis. nih.gov

| Mutation Type | DMBA-Treated Mice (%) | Control Mice (%) |

| A:T → T:A Transversions | 42% | 0% |

| G:C → A:T Transitions | 11% | 62% |

| Data derived from mutational spectra in the lacl gene in mouse skin. nih.gov |

Role of DNA Adducts in Mutagenesis and Tumor Initiation

The carcinogenic activity of DMBA is intrinsically linked to its metabolic activation into reactive metabolites that form DNA adducts. caymanchem.com These adducts, if not repaired, can lead to the mutations that initiate the process of tumorigenesis. The formation of DNA adducts by DMBA has been observed in various tissues. nih.gov

The "initiation-promotion" model of carcinogenesis posits that an "initiator" like DMBA causes an irreversible genetic alteration (mutation) in a cell. mdpi.com Subsequent exposure to a "promoter" then leads to the clonal expansion of this initiated cell, eventually forming a tumor. mdpi.com The mutations induced by DMBA-DNA adducts in critical genes, such as oncogenes and tumor suppressor genes, are considered to be the key initiating events. mdpi.com For example, specific mutations in the ras family of genes, which are involved in cell growth and signaling, are frequently observed in DMBA-induced tumors. mdpi.comnih.gov Studies have shown a correlation between the types of DNA adducts formed by polycyclic aromatic hydrocarbons (PAHs) like DMBA and the specific mutations observed in tumors, suggesting that these adducts play a direct role in shaping the mutational landscape of cancer. nih.gov

DNA Damage Response (DDR) Pathways Perturbed by 7,12-Dimethylbenz(a)anthracene

Activation of DNA Repair Mechanisms

Exposure to DMBA triggers the cellular DNA damage response (DDR), a complex network of pathways that sense DNA damage, signal its presence, and promote its repair. mdpi.com DMBA is known to cause DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. nih.gov The presence of DSBs activates key DDR proteins.

In response to DMBA-induced damage, an increase in the levels of several DNA repair proteins and their corresponding mRNAs has been observed. Studies in neonatal rat ovaries have shown that DMBA exposure leads to increased protein levels of caspase 3 and γH2AX, a marker for DNA double-strand breaks. nih.govnih.gov Furthermore, the mRNA levels of genes involved in DNA repair, such as Atm, Xrcc6, Brca1, and Rad51, were also found to be elevated following DMBA treatment. nih.govnih.gov The protein levels of total ATM (Ataxia-Telangiectasia Mutated) and its phosphorylated, active form (pATM) also increase in a concentration-dependent manner after DMBA exposure, indicating the activation of the DNA damage signaling cascade. nih.govnih.gov

| Gene/Protein | Function in DNA Repair | Effect of DMBA Exposure |

| γH2AX | Marker for DNA double-strand breaks | Increased protein levels nih.govnih.gov |

| ATM | Key signaling kinase in the DNA damage response | Increased total and phosphorylated protein levels nih.govnih.gov |

| Xrcc6 | Involved in non-homologous end joining (NHEJ) | Increased mRNA levels nih.govnih.gov |

| Brca1 | Involved in homologous recombination (HR) | Increased mRNA levels nih.govnih.gov |

| Rad51 | Key protein in homologous recombination (HR) | Increased mRNA levels nih.govnih.gov |

| Parp1 | Involved in base excision repair and DSB repair | Decreased mRNA initially, then increased mRNA and protein levels nih.govnih.gov |

Cellular Consequences of Impaired DNA Repair

If the DNA damage induced by DMBA is not properly repaired, it can lead to several detrimental cellular consequences. The persistence of DNA lesions can result in the accumulation of mutations, genomic instability, and ultimately, cell death or malignant transformation. nih.gov

Defects in DNA repair mechanisms can sensitize cells to the genotoxic effects of DMBA. For example, if the repair of DMBA-induced DNA adducts is inefficient, the likelihood of mutations arising during DNA replication increases. These mutations can activate oncogenes or inactivate tumor suppressor genes, driving the cell towards a cancerous state. The accumulation of DNA damage can also trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate heavily damaged cells. nih.gov In the context of DMBA-induced ovotoxicity, the destruction of ovarian follicles is a known consequence, and this process is associated with an increase in apoptosis, as indicated by elevated levels of caspase-3. nih.gov Therefore, the cellular fate following DMBA exposure is determined by the balance between the extent of DNA damage and the capacity of the cell's DNA repair machinery to cope with that damage.

Cellular and Signaling Pathway Dysregulation by 7,12 Dimethylbenz a Anthracene

Aryl Hydrocarbon Receptor (AhR) Activation and its Downstream Effects

The chemical compound 7,12-Dimethylbenz(a)anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) known to exert significant carcinogenic and immunotoxic effects through the disruption of cellular signaling pathways. A primary mechanism initiating these toxicities is its interaction with the Aryl Hydrocarbon Receptor (AhR).

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of a variety of environmental contaminants, including DMBA. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand such as DMBA, the receptor undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.

Inside the nucleus, the ligand-bound AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, leading to a cascade of downstream cellular and physiological effects. The activation of this pathway is a critical initiating step in the toxicity of many PAHs.

A major consequence of AhR activation by DMBA is the potent induction of genes encoding Phase I metabolizing enzymes, particularly members of the cytochrome P450 1 (CYP1) family, such as CYP1A1 and CYP1B1. These enzymes are crucial for the metabolic activation of DMBA, a process that converts the parent compound into highly reactive and carcinogenic metabolites.

Research has demonstrated that CYP1B1, in particular, is an essential enzyme for the metabolic activation and carcinogenic potential of DMBA. Studies using CYP1B1-null mice have shown significant resistance to DMBA-induced lymphomas and skin tumors, highlighting the critical role of this enzyme in mediating the compound's carcinogenicity. The induction of these genes occurs through the AhR-dependent mechanism, where the DMBA-AhR-ARNT complex binds to XREs in the regulatory regions of the CYP1A1 and CYP1B1 genes, thereby increasing their transcription. This metabolic activation is a key determinant of tissue-specific toxicity and susceptibility to DMBA-induced cancer.

| Gene | Function | Effect of DMBA-AhR Activation | Reference |

|---|---|---|---|

| CYP1A1 | Phase I xenobiotic metabolism | Strongly induced | |

| CYP1B1 | Phase I xenobiotic metabolism; critical for DMBA procarcinogen activation | Strongly induced; essential for carcinogenicity |

DMBA is a well-established immunosuppressor that targets lymphoid organs such as the spleen, thymus, and bone marrow. It suppresses both humoral and cell-mediated immune responses, impairing the function of B-cells and T-cells. The mechanisms underlying this immunotoxicity are complex, involving both AhR-dependent and -independent pathways.

AhR-dependent mechanisms are particularly implicated in the apoptosis of bone marrow pre-B cells. The activation of AhR by DMBA can trigger apoptotic pathways, leading to the depletion of lymphocyte populations. However, some studies have also suggested that the immunosuppressive effects of DMBA on splenocytes can occur independently of the Ah locus, pointing to a multifaceted mechanism of action.

Crucial to DMBA's immunotoxicity is its metabolic activation within the lymphoid organs themselves. Enzymes such as CYP1B1 and microsomal epoxide hydrolase (mEH), which are induced via AhR, generate reactive metabolites that are directly toxic to lymphocytes. This metabolic activation can lead to apoptosis, a key feature of DMBA-induced lymphotoxicity. For instance, DMBA has been shown to induce apoptosis in murine pre-B cells through a caspase-8-dependent pathway. The interplay between direct AhR signaling and the subsequent metabolic activation dictates the organ-specific lymphoid toxicity of DMBA.

Alterations in Key Cellular Processes

The carcinogenic activity of 7,12-Dimethylbenz(a)anthracene is fundamentally linked to its ability to disrupt the normal regulation of the cell cycle, leading to uncontrolled cell proliferation. This dysregulation is achieved by altering the expression and function of key proteins that act as gatekeepers for cell cycle progression.

Research has identified specific cell cycle regulators that are targeted by DMBA. Two such critical proteins are p27 and Cdc25A.

Cdc25A: The Cdc25A phosphatase is a crucial activator of cyclin-dependent kinases (CDKs) and plays a significant role in promoting the transitions from G1 to S phase and from G2 to M phase of the cell cycle. Overexpression of Cdc25A can accelerate cell division and is often observed in various cancers. Studies on DMBA-induced skin carcinogenesis have shown that exposure to the compound leads to a significant upregulation of Cdc25A mRNA. This increase in Cdc25A levels would promote cell cycle progression, contributing to the proliferative state necessary for tumor development.

p27: In contrast to Cdc25A, p27 (also known as Kip1) is a cyclin-dependent kinase inhibitor (CKI). Its primary function is to halt or slow down the cell cycle, particularly in the G1 phase, by binding to and inhibiting the activity of cyclin-CDK complexes. Loss of p27 function is a common event in human cancers, as it removes a critical brake on cell proliferation. Investigations into DMBA's effects have revealed that the compound causes molecular alterations in p27, contributing to the dysregulation of cell cycle control.

The dual effect of upregulating a cell cycle promoter (Cdc25A) while disrupting a key inhibitor (p27) creates a cellular environment that is highly conducive to the uncontrolled proliferation characteristic of cancer.

| Cell Cycle Regulator | Normal Function | Effect of DMBA Exposure | Reference |

|---|---|---|---|

| Cdc25A | Phosphatase; promotes G1/S and G2/M transitions | Upregulation of mRNA expression | |

| p27 | Cyclin-dependent kinase inhibitor; halts cell cycle progression | Alteration of protein levels/function |

Cell Cycle Control and Proliferation

Cell Proliferation Enhancement

7,12-Dimethylbenz(a)anthracene (DMBA) has been observed to markedly increase cancer cell proliferation. nih.gov Studies on breast cancer and cervical cancer cell lines have demonstrated that DMBA can promote cell viability and is associated with an increase in proliferation markers. nih.gov This enhancement of cell proliferation is a critical aspect of its carcinogenic activity. The compound has been shown to influence signaling pathways that are fundamental to cell growth, such as the Wnt/β-catenin signaling pathway. nih.gov Activation of this pathway, along with the promotion of epithelial-mesenchymal transition (EMT), contributes to the increased proliferative and invasive properties of cancer cells exposed to DMBA. nih.govresearchgate.net Furthermore, in the context of oral carcinogenesis, topical application of DMBA leads to an increase in the cell proliferation index in the affected epithelium. oup.com

Table 1: Effect of 7,12-Dimethylbenz(a)anthracene on Cell Proliferation

| Cell Type/Model | Key Findings | Reference |

|---|---|---|

| Breast and Cervical Cancer Cell Lines | Markedly increased cancer cell proliferation. | nih.gov |

| Hamster Cheek Pouch (Oral Carcinogenesis Model) | Significantly increased proliferation index in the epithelium. | oup.com |

| Sprague-Dawley Rats (Mammary Tumor Model) | Progestin treatment following DMBA exposure accelerated tumor development, suggesting a proliferative stimulus. | nih.gov |

Apoptosis and Programmed Cell Death Pathways

7,12-Dimethylbenz(a)anthracene is known to induce apoptosis through both intrinsic and extrinsic pathways, depending on the cell type and context. nih.govnih.gov The intrinsic, or mitochondrial, pathway is activated by intracellular stress and involves the release of cytochrome c from the mitochondria. nih.govepa.gov In bone marrow B cells, DMBA exposure, in a stromal cell-dependent manner, stimulates the release of cytochrome c and activates caspase-9, a key initiator caspase in the intrinsic pathway. nih.govepa.gov This process is also dependent on the tumor suppressor protein p53. nih.govepa.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. In some cellular models, DMBA has been shown to modulate components of this pathway. For instance, studies on equine mammary stem/progenitor cells revealed that DMBA treatment induced the activation of both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov However, in breast cancer cells, DMBA has been reported to upregulate the expression of Fas ligand (FasL) and the anti-apoptotic protein Bcl-2, leading to an inhibition of apoptosis and promoting carcinogenesis. cellmolbiol.org

The tumor necrosis factor receptor (TNFR) and the double-stranded RNA-dependent protein kinase (PKR) signaling pathways play a role in DMBA-induced apoptosis and cellular stress. Research has shown that TNFR signaling is a mechanism for DMBA-induced bone marrow toxicity. nih.gov Mice lacking the TNFR were protected from the bone marrow hypocellularity caused by DMBA. nih.gov

Furthermore, PKR, an interferon-inducible protein kinase, is activated by DMBA in pre-B cells. nih.gov This activation of PKR can, in turn, activate caspase-8, a critical component of the extrinsic apoptosis pathway, independently of death receptor ligation. nih.gov Studies have also demonstrated that mice deficient in PKR were protected from DMBA-induced bone marrow hypocellularity, highlighting the importance of this signaling molecule. nih.gov The upregulation of PKR in the bone marrow following DMBA administration was found to be dependent on signaling through the TNFR. nih.gov

DMBA selectively induces apoptosis in various cell populations, contributing to its immunotoxic and carcinogenic effects. In the bone marrow, DMBA targets progenitor B lymphocytes (pre-B cells), leading to their apoptosis. nih.govnih.gov This process is dependent on the presence of bone marrow stromal cells, which are thought to metabolize DMBA into a death-inducing metabolite that is then transferred to the pre-B cells. nih.govepa.govnih.gov The apoptotic pathway in DMBA-treated pre-B cells involves the activation of caspase-8 and caspase-9. nih.gov

Mammary stem and progenitor cells (MaSCs) are also targets for DMBA-induced apoptosis. nih.govnih.govoncotarget.com Interestingly, the response to DMBA varies between species with different susceptibilities to mammary cancer. In MaSCs from horses, a species resistant to mammary cancer, DMBA treatment leads to DNA damage followed by the initiation of cell death through both intrinsic and extrinsic apoptotic pathways. nih.govnih.gov In contrast, MaSCs from dogs, a species more susceptible to mammary cancer, tend to repair the DNA damage rather than undergo apoptosis. nih.govnih.gov This suggests that the induction of apoptosis in stem/progenitor cells may be a protective mechanism against carcinogenesis. nih.govnih.govoncotarget.com In transformed human mammary epithelial stem cells, DMBA treatment also increased the proportion of apoptotic cells. spandidos-publications.com

Table 2: Induction of Apoptosis by 7,12-Dimethylbenz(a)anthracene in Specific Cell Types

| Cell Type | Key Apoptotic Events | Reference |

|---|---|---|

| Murine Pre-B Cells | Caspase-8 and Caspase-9 activation; PKR activation. | nih.gov |

| Equine Mammary Stem/Progenitor Cells | Activation of both intrinsic and extrinsic apoptotic pathways following DNA damage. | nih.govnih.govoncotarget.com |

| Transformed Human Mammary Epithelial Stem Cells | Increased proportion of apoptotic cells. | spandidos-publications.com |

Oxidative Stress Induction and Antioxidant Defense Systems

Exposure to 7,12-Dimethylbenz(a)anthracene leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within cells. acs.orgoup.com This is a consequence of the metabolic activation of DMBA, which produces highly reactive metabolites that can lead to the formation of free radicals. acs.org The resulting oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. nih.govresearchgate.net

The induction of oxidative stress by DMBA is evidenced by increased lipid peroxidation and a subsequent decrease in the levels of total reduced glutathione (B108866) (GSH), a key non-enzymatic antioxidant. nih.gov In response to this oxidative challenge, cellular antioxidant defense systems are modulated. However, studies have shown that DMBA exposure can lead to a significant decrease in the activity of crucial antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione-S-transferase (GST), and glutathione reductase (GR). nih.gov This impairment of the antioxidant defense system can exacerbate the oxidative damage caused by DMBA. researchgate.net

Inflammatory Signaling Pathways (e.g., 5-Lipoxygenase Pathway)

Chronic inflammation is a well-established driver of carcinogenesis, and DMBA has been shown to activate inflammatory signaling pathways. A key pathway implicated in DMBA-induced inflammation and carcinogenesis is the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. nih.govoup.comoup.com The 5-LOX pathway leads to the production of leukotrienes, which are potent inflammatory mediators. oup.com

In models of oral carcinogenesis, topical application of DMBA induces severe inflammation and activates the 5-LOX pathway. nih.govoup.com This leads to the biosynthesis of metabolites such as leukotriene B4 (LTB4). nih.gov The involvement of this pathway in carcinogenesis is supported by findings that inhibitors of 5-LOX can suppress DMBA-induced inflammation, cell proliferation, and ultimately, tumor development. nih.govnih.gov These studies demonstrate that the 5-LOX/leukotriene A4 hydrolase (LTA4H) pathway is a major contributor to the inflammatory processes that drive DMBA-induced oral carcinogenesis. nih.govoup.comoup.com

Modulation of Oncogenic Signaling Cascades by 7,12-Dimethylbenz(a)anthracene

The carcinogenic activity of 7,12-Dimethylbenz(a)anthracene (DMBA) is intricately linked to its ability to dysregulate key cellular signaling pathways that govern cell proliferation, differentiation, survival, and motility. This section details the modulation of several critical oncogenic signaling cascades by DMBA, contributing to its tumor-initiating and -promoting effects.

Wnt/β-Catenin Signaling Activation

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Research has demonstrated that DMBA can induce the activation of this pathway, contributing to cellular transformation and carcinogenesis.

Studies have shown that in DMBA-induced hamster buccal pouch carcinogenesis, there is a correlation between the accumulation of β-catenin and the activation of Wnt signaling and its downstream targets. nih.gov This aberrant Wnt signaling is considered a hallmark of the progression to malignancy in this model. nih.gov In breast and cervical cancer cell lines, DMBA has been found to increase cancer cell proliferation and invasion by promoting β-catenin. nih.gov The activation of the Wnt/β-catenin pathway by DMBA is a significant contributor to the sequential progression of carcinomas. nih.gov Furthermore, elements of the Wnt signaling pathway have been found to be frequently up-regulated in mammary tumors induced by DMBA in mice. nih.gov

Epithelial-Mesenchymal Transition (EMT) Promotion

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is crucial in embryonic development, wound healing, and tissue regeneration, but its reactivation in cancer cells is associated with tumor progression, metastasis, and drug resistance. mdpi.com

DMBA has been shown to induce EMT in various cancer models. In breast cancer cell lines, DMBA treatment led to increased cell migration and invasion, which was associated with the promotion of EMT-inducing factors. nih.gov This suggests that DMBA-induced carcinogenesis involves the facilitation of EMT, thereby enhancing the malignant phenotype of cancer cells. nih.gov The promotion of EMT by DMBA is a key mechanism through which this carcinogen increases cancer cell proliferation and invasion. nih.gov

Receptor Tyrosine Kinase (RTK) Signaling and Downstream Pathways (PI3K/Akt, MAPK/Erk)

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play critical roles in regulating cellular processes such as growth, differentiation, and survival. Dysregulation of RTK signaling is a common event in cancer. DMBA has been shown to activate specific RTKs and their downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways.

In the HPB-ALL human T-cell line, DMBA was found to activate the Src-family protein-tyrosine kinases Fyn and Lck. nih.gov This activation led to increased tyrosine phosphorylation of phospholipase C-gamma 1, formation of inositol (B14025) 1,4,5-trisphosphate, and mobilization of intracellular calcium. nih.gov The kinetics of this activation showed that Fyn activity increased within 10 minutes of DMBA exposure, while maximal Lck activation occurred after 30 minutes. nih.gov

The activation of RTKs by DMBA can subsequently trigger downstream signaling cascades. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation. Studies on DMBA-induced skin cancer in mice have shown that this carcinogen can activate the PI3K/Akt pathway. phcog.com Similarly, in a rat model of DMBA-induced breast cancer, administration of the carcinogen led to an increased expression of key components of the PI3K/Akt pathway, including Pdk1, Akt1, Pik3r1, and PIk3ca. nih.gov

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct activation of the MAPK/Erk pathway by DMBA-induced RTK signaling is a likely consequence, specific studies detailing this direct link are limited. However, the involvement of this pathway in DMBA-induced carcinogenesis is supported by evidence showing altered expression of genes linked to the MAPK pathway in DMBA-treated breast cancer tissue. researchgate.net

Table 1: Impact of 7,12-Dimethylbenz(a)anthracene on RTK and Downstream Signaling Pathways

| Signaling Pathway | Key Molecules Affected | Observed Effect of DMBA | Cell/Animal Model |

| RTK Signaling | Fyn, Lck | Activation | HPB-ALL human T-cell line |

| PI3K/Akt Pathway | PI3K, Akt, Pdk1, Pik3r1, PIk3ca | Activation/Upregulation | Mouse skin, Rat mammary gland |

| MAPK/Erk Pathway | Erk (inferred) | Altered gene expression | Rat breast cancer tissue |

Role of Specific Transcription Factors (e.g., NF-κB, AP-1, STAT3, Sp1, Nrf2)

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. DMBA has been shown to modulate the activity of several key transcription factors that are implicated in carcinogenesis.

NF-κB (Nuclear Factor-kappa B): NF-κB is a transcription factor that plays a critical role in inflammation, immunity, cell proliferation, and survival. Aberrant activation of NF-κB is frequently observed in various cancers. DMBA has been shown to induce the activation of NF-κB in mammary tumors. nih.gov This activation is considered an early event in the neoplastic transformation of mammary cells induced by this carcinogen. nih.gov Studies have demonstrated that DMBA exposure can upregulate NF-κB-regulated cell survival genes, such as A1/BFL1, in normal human mammary epithelial cells, providing a protective effect against apoptosis and contributing to the early molecular events of carcinogenesis. aacrjournals.org

STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is a transcription factor that is involved in cell growth, survival, and differentiation. Its constitutive activation is common in many human cancers. DMBA has been shown to induce STAT3-mediated promoter activation of EMT-inducing factors like TWIST1. nih.gov In DMBA-induced mammary carcinogenesis, attenuated levels of STAT3 were observed in tumors that developed despite chemoprevention, suggesting its role in aggressive tumor growth. nih.gov

Sp1 (Specificity protein 1): Sp1 is a ubiquitously expressed transcription factor that regulates the expression of a wide variety of genes involved in cellular processes such as cell growth, differentiation, and apoptosis. nih.gov DMBA has been found to significantly upregulate the expression of Sp1. nih.gov The carcinogenic effects of DMBA can be blocked by suppressing or interrupting the activity of Sp1, highlighting its crucial role in DMBA-mediated carcinogenesis. nih.govaacrjournals.org

Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a master regulator of the cellular antioxidant response, protecting cells from oxidative and electrophilic stress. nih.gov While Nrf2 activation is generally considered protective, its role in cancer is complex. In the context of DMBA-induced carcinogenesis, there is a possible crosstalk between the Nrf2 and NF-κB signaling pathways. researchgate.net The expression of Nrf2 has been investigated in DMBA-induced mammary carcinogenesis, suggesting its involvement in the cellular response to this carcinogen. researchgate.net

AP-1 (Activator Protein-1): The AP-1 transcription factor is a complex of proteins that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines, and is involved in cellular proliferation, differentiation, and apoptosis. The direct role of AP-1 in mediating the effects of DMBA is an area of ongoing research.

Table 2: Transcription Factors Modulated by 7,12-Dimethylbenz(a)anthracene

| Transcription Factor | Role in DMBA-induced Carcinogenesis |

| NF-κB | Early activation promotes cell survival and neoplastic transformation. |

| STAT3 | Mediates promoter activation of EMT-inducing factors. |

| Sp1 | Upregulation is critical for the carcinogenic effects of DMBA. |

| Nrf2 | Involved in the cellular stress response to DMBA, with potential crosstalk with NF-κB. |

| AP-1 | Role under investigation. |

Epigenetic Modifications Induced by 7,12 Dimethylbenz a Anthracene

DNA Methylation Dynamics

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the cytosine base of DNA, predominantly within CpG dinucleotides. This process is crucial for normal development and cellular differentiation, but its dysregulation is a hallmark of cancer.

CpG Island Methylation Patterns

Exposure to DMBA has been demonstrated to cause widespread changes in DNA methylation patterns. A genome-wide analysis of a mouse skin cancer model induced by DMBA and the tumor promoter 12-O-tetradecanoylphorbol-1,3-acetate (TPA) revealed significant alterations. nih.gov In this model, 5,424 genes exhibited a greater than two-fold change in CpG methylation. nih.gov These extensive changes indicate that DMBA can profoundly disrupt the normal methylation landscape, leading to aberrant gene expression that can contribute to tumorigenesis. The study identified that key signaling pathways, including protein kinase A signaling and xenobiotic metabolism, were particularly associated with these DMBA-induced methylation changes. nih.gov

Hypermethylation of Tumor Suppressor Genes

A critical consequence of altered DNA methylation is the targeted hypermethylation of CpG islands located in the promoter regions of tumor suppressor genes. This modification can lead to the silencing of these crucial genes, thereby inhibiting their ability to control cell growth, repair DNA damage, and initiate programmed cell death. While research has broadly linked DMBA to thousands of methylation changes, the specific hypermethylation of key tumor suppressor gene promoters is a recognized mechanism in chemical carcinogenesis. The disruption of pathways related to cancer development, as seen in DMBA-induced models, is consistent with the silencing of such protective genes. nih.gov

Role of DNA Methyltransferases (DNMTs)

The establishment and maintenance of DNA methylation patterns are carried out by a family of enzymes known as DNA methyltransferases (DNMTs). The significant shifts in CpG methylation observed following DMBA exposure suggest a potential impact on the function and regulation of these enzymes. nih.gov DNMTs are responsible for both de novo methylation (establishing new methylation patterns) and maintenance methylation (copying existing patterns to new DNA strands during replication). mdpi.com Dysregulation of DNMT activity can lead to the widespread hyper- and hypomethylation characteristic of cancer cells.

Table 1: Key DNA Methyltransferases and Their Functions

| Enzyme | Primary Function | Role in Carcinogenesis |

| DNMT1 | Maintenance methylation; copies existing methylation patterns after DNA replication. mdpi.com | Often overexpressed, leading to hypermethylation of tumor suppressor genes. |

| DNMT3A | De novo methylation; establishes new methylation patterns during development. mdpi.com | Can be mutated or dysregulated, contributing to aberrant methylation. |

| DNMT3B | De novo methylation, particularly during embryonic development. mdpi.com | Overexpression is linked to hypermethylation and tumorigenesis. |

Histone Modifications and Chromatin Remodeling

Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications to the N-terminal tails of these histones can alter chromatin structure, making genes more or less accessible for transcription.

Lysine (B10760008) and Arginine Methylation

The methylation of lysine and arginine residues on histone tails is a key regulatory modification. nih.gov This process is catalyzed by histone methyltransferases (HMTs) and can be associated with either gene activation or repression, depending on the specific residue methylated and the number of methyl groups added. imrpress.com While DMBA is known to alter chromatin, direct and extensive evidence detailing its specific impact on histone lysine and arginine methylation is an evolving area of research. One study investigating DMBA-induced ovotoxicity in mice examined the methylation of histone H3 at lysine 4 (H3K4me) but did not observe modifications to its abundance. nih.gov The complexity of histone methylation, involving numerous enzymes and sites, presents a broad target for carcinogenic compounds like DMBA. imrpress.commdpi.com

Lysine Acetylation and Deacetylation

Table 2: Investigated Histone Acetylation Marks in DMBA-Exposed Ovaries

| Histone Mark | Function in Chromatin Regulation | Observed Finding in DMBA Study nih.gov |

| H4K5ac | Associated with transcriptional activation and DNA repair. | No change in overall abundance. |

| H4K12ac | Generally linked to active transcription. | No change in overall abundance. |

| H4K16ac | Plays a role in preventing chromatin compaction and gene silencing. | No change in overall abundance. |

Other Histone Modifications (Ubiquitylation, Phosphorylation, ADP-ribosylation, Citrullination)

Beyond acetylation and methylation, the carcinogenic polycyclic aromatic hydrocarbon 7,12-Dimethylbenz(a)anthracene (DMBA) is implicated in other histone modifications that are crucial for cellular processes like DNA repair and gene expression. These modifications, including phosphorylation, ADP-ribosylation, and citrullination, contribute to the complex epigenetic landscape that is disrupted during carcinogenesis.

Phosphorylation: Exposure to DMBA can induce protein-tyrosine kinase activity. In human T-cell lines, DMBA has been shown to increase the tyrosine phosphorylation of various signaling proteins. This suggests a mechanism by which DMBA could influence histone phosphorylation, a modification generally associated with chromatin condensation and transcriptional regulation, although direct phosphorylation of histones following DMBA exposure is an area requiring more research.

ADP-ribosylation: Poly(ADP-ribose) polymerase (PARP) enzymes play a critical role in DNA repair, and their activity involves the ADP-ribosylation of histones and other nuclear proteins. This process is crucial for relaxing chromatin structure to allow access for DNA repair machinery. Studies have shown that inhibiting PARP-1 can delay the formation of skin tumors induced by DMBA. niph.go.jp This suggests that the ADP-ribosylation process is involved in the cellular response to DMBA-induced DNA damage and that its modulation can affect carcinogenic outcomes. niph.go.jp In some contexts of DNA damage, histone ADP-ribosylation has been shown to facilitate gene transcription by directly remodeling nucleosomes.

Citrullination: This modification, the conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminase (PAD) enzymes and leads to a reduction in the positive charge of histones, which can cause chromatin decondensation. In mouse models, histone citrullination by PAD4 is a mechanism used by neutrophils to form neutrophil extracellular traps (NETs). science.gov Such NETs, which involve the extrusion of decondensed chromatin, have been observed inside pancreatic ducts in models of pancreatic inflammation and cancer, a disease context where DMBA has been used as an inducing agent. science.gov Furthermore, studies on skin cancer induced in mice by DMBA have noted the involvement of histone citrullination. researchgate.netresearchgate.net

While direct evidence linking DMBA to histone ubiquitylation is less established in the current literature, the compound's known ability to cause significant DNA damage suggests that pathways involving ubiquitylation, particularly of H2A and H2B histones which are critical for the DNA damage response, are likely affected. DNA damage by DMBA has been shown to cause leakage of DNA products and cytoplasmic localization of histones like H3, indicating profound disruption to nuclear integrity that would necessitate a wide array of histone modification responses. oup.com

Alterations in Histone Abundance and Variants

Exposure to 7,12-Dimethylbenz(a)anthracene (DMBA) can significantly alter the abundance of core histones and their variants, representing another layer of epigenetic deregulation. These changes can disrupt the normal packaging of DNA, affect gene expression, and contribute to the genomic instability characteristic of cancer. Research using mouse models has provided specific insights into how DMBA impacts the ovarian proteome, with notable changes in histone levels, often exacerbated by obesity.

In lean mice, DMBA exposure alone did not lead to significant alterations in the observed abundance of histones or their variants. However, in obese mice, DMBA treatment resulted in a slight increase in the abundance of histone H2B.

The most pronounced effects were seen when comparing DMBA-exposed obese mice to their lean counterparts. In this context, DMBA exposure led to a significant decrease in the abundance of core histones H4, H3, and H2A. Conversely, the levels of histone H1 variants, specifically H1.2 and the linker histone H1.5, were substantially increased.

These findings indicate that DMBA can dysregulate the fundamental components of chromatin. The reduction of core histones could lead to a more open and unstable chromatin structure, while the increase in specific linker histone variants may alter higher-order chromatin organization and gene silencing.

Table 1: Changes in Histone and Histone Variant Abundance Following DMBA Exposure in Obese Mice This table summarizes the fold-change in the abundance of various histones and histone variants in the ovaries of obese mice exposed to DMBA, compared to unexposed or lean mice.

| Histone/Variant | Fold Change | Effect |

| Histone 4 (H4) | -4.03 | Decrease |

| Histone 3 (H3) | -3.71 | Decrease |

| Histone 2A (H2A) | -0.43 | Decrease |

| Histone 2B (H2B) | +0.30 | Increase |

| Histone H1.2 | +2.72 | Increase |

| Linker Histone H1.5 | +3.07 | Increase |

Link to Histone Deacetylase Enzymes (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, generally leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is a common feature in many cancers. Evidence indicates a significant link between 7,12-Dimethylbenz(a)anthracene (DMBA) exposure and the HDAC machinery.

Studies on DMBA-induced carcinogenesis have shown that the expression and activity of HDACs can be altered. For instance, in a mouse skin model, DMBA treatment was found to upregulate HDACs. osti.gov This upregulation can contribute to the silencing of tumor suppressor genes, a critical step in cancer development.

The crucial role of HDACs in DMBA-induced cancer is further highlighted by studies using HDAC inhibitors. These therapeutic agents have been shown to counteract the effects of DMBA.

In models of DMBA-induced oral carcinogenesis, the HDAC inhibitor phenylbutyrate was found to reduce tumor incidence, burden, and progression. nih.govoup.com This protective effect correlated with a decrease in intracellular HDAC activity. nih.govoup.com

In breast cancer models induced by DMBA, another novel HDAC inhibitor, 2-hexyl-4-pentylene acid (HPTA), exhibited anti-tumor effects by activating T-lymphocyte immune function. nih.gov

These findings demonstrate that the carcinogenic activity of DMBA is, at least in part, mediated through its effects on HDACs. Consequently, targeting HDACs with inhibitors represents a promising strategy for the prevention and treatment of cancers initiated by this chemical carcinogen. mdpi.com

Mechanistic Carcinogenesis Studies of 7,12 Dimethylbenz a Anthracene in Experimental Models

In Vivo Animal Models of 7,12-Dimethylbenz(a)anthracene-Induced Carcinogenesis

Hematopoietic Organ Carcinogenesis Models (e.g., Leukemogenesis)

7,12-Dimethylbenz(a)anthracene (DMBA) serves as a potent initiator of hematopoietic neoplasms in various experimental animal models, providing critical insights into the mechanisms of leukemogenesis. In rats, particularly the Long-Evans and Sprague-Dawley strains, DMBA administration can induce myelogenous leukemia. oup.comresearchgate.net The primary transformation to leukemia is often associated with initial cell depletion in the spleen, followed by the proliferation of anaplastic lymphoid cells in the red pulp. oup.com Subsequently, leukemic cells infiltrate other organs such as the liver and adrenal tissues. oup.com

A significant portion of DMBA-induced leukemias in Long-Evans rats are of the erythroblastic type. researchgate.net Cytogenetic analyses of these leukemias have revealed specific chromosomal abnormalities, with approximately 30% of cases exhibiting total or partial trisomy of chromosome #2. researchgate.net The common duplication site has been mapped to the 2q26-q34 region, which notably houses the N-ras gene. researchgate.net This finding is particularly relevant as specific mutations in the N-ras gene are a hallmark of these chemically-induced leukemias, mirroring genetic alterations observed in human leukemias. researchgate.net The induction of N-ras mutations can be detected as early as 48 hours after DMBA treatment. researchgate.net Interestingly, diploid leukemias frequently show a loss of the wild-type N-ras allele, suggesting a gene dosage effect of the mutant N-ras in the development of the disease. researchgate.net

In mice, susceptibility to DMBA-induced leukemogenesis varies between different strains. nih.gov The types of hematopoietic neoplasms observed in mice include both leukemia and lymphoma. nih.gov Studies in mice have also highlighted the genotoxic effects of DMBA on bone marrow cells. nih.govresearchgate.net DMBA can induce a significant decrease in total bone marrow cell counts while increasing the population of blast cells and immature neutrophils, suggesting a blockade in the cell cycle. nih.gov This is often accompanied by DNA damage and can lead to long-lasting genotoxicity and cytotoxicity in the bone marrow. nih.govresearchgate.net

Table 1: Key Findings in DMBA-Induced Hematopoietic Carcinogenesis Models

| Experimental Model | Key Findings | References |

|---|---|---|

| Long-Evans Rats | Induction of erythroblastic leukemia; Trisomy of chromosome #2; N-ras gene mutations. | researchgate.net |

| Sprague-Dawley Rats | Induction of myelogenous leukemia; Initial depletion of spleen cells followed by proliferation of anaplastic lymphoid cells. | oup.com |

| Mice (General) | Strain-dependent susceptibility to leukemogenesis; Induction of both leukemia and lymphoma. | nih.gov |

| AIRmin Mice | Increased blast cells and immature neutrophils in bone marrow; Cell-cycle blockade at G1/S transition; Long-lasting genotoxicity. | nih.gov |

Dissecting the Stages of Carcinogenesis

Mechanisms of Tumor Initiation

The initiation of carcinogenesis by 7,12-dimethylbenz(a)anthracene (DMBA) is a multi-step process that begins with its metabolic activation into reactive intermediates that can bind to DNA, forming adducts. acs.orgnih.gov This metabolic activation is a prerequisite for its carcinogenic activity and is primarily mediated by the cytochrome P450-dependent monooxygenase system. nih.govnih.gov

The key pathway involves the conversion of DMBA into dihydrodiol epoxides. researchgate.net Specifically, cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, metabolize DMBA to form DMBA-3,4-diol, which is then further epoxidized to create syn- and anti-DMBA-3,4-diol-1,2-epoxides (DMBADE). acs.org These diol-epoxides are highly reactive and can covalently bind to cellular macromolecules, most importantly DNA. nih.govnih.gov The formation of these DNA adducts is considered a critical step in the initiation of mutations that can lead to cancer. acs.orgmdpi.com